Product packaging for Ethyl phenanthrene-2-carboxylate(Cat. No.:CAS No. 94540-85-9)

Ethyl phenanthrene-2-carboxylate

Cat. No.: B1591564
CAS No.: 94540-85-9
M. Wt: 250.29 g/mol
InChI Key: SPDSVQDCEDNGGL-UHFFFAOYSA-N
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Description

Contextual Significance within Polycyclic Aromatic Hydrocarbons (PAHs) Research

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. tpsgc-pwgsc.gc.ca They are of significant interest to the scientific community due to their widespread presence in the environment, primarily as byproducts of incomplete combustion of organic materials, and their potential biological activities. tpsgc-pwgsc.gc.ca Phenanthrene (B1679779), a three-ringed angular PAH, serves as a fundamental structural motif for numerous natural products, including steroids and some alkaloids. researchgate.netwikipedia.org

The introduction of an ethyl carboxylate group at the 2-position of the phenanthrene nucleus, to form ethyl phenanthrene-2-carboxylate, modifies the physicochemical properties of the parent molecule. This substitution can influence its solubility, reactivity, and biological interactions. In environmental research, understanding the behavior of such derivatives is crucial. For instance, phenanthrene-2-carboxylic acid, the precursor to the ethyl ester, has been identified as a key intermediate in the anaerobic biodegradation of phenanthrene by certain bacteria. This highlights the role of carboxylated phenanthrenes in the natural attenuation of PAH pollution.

Furthermore, the study of substituted phenanthrenes, including esters like this compound, contributes to a broader understanding of structure-activity relationships within the PAH class. The position and nature of substituents can dramatically alter the biological and chemical properties of the phenanthrene core.

Historical Trajectories in Phenanthrene Chemistry and Related Derivatives

The synthesis of phenanthrene and its derivatives has a rich history in organic chemistry, with several classical methods developed in the early 20th century remaining relevant today. These methods provide the foundational chemical knowledge for accessing compounds like this compound.

One of the earliest and most well-known methods is the Haworth synthesis , which involves the Friedel-Crafts acylation of a naphthalene (B1677914) derivative with succinic anhydride (B1165640), followed by a series of reduction and cyclization steps. quimicaorganica.org Another cornerstone is the Bardhan-Sengupta synthesis , which offers a more regioselective approach to constructing the phenanthrene skeleton. quimicaorganica.org The Pschorr reaction provides an alternative route through the intramolecular cyclization of a diazonium salt. quimicaorganica.org

While these methods were initially developed for the synthesis of the parent phenanthrene, they can be adapted to produce substituted derivatives. The synthesis of phenanthrene-2-carboxylic acid, the immediate precursor to this compound, can be achieved through the oxidation of 2-acetylphenanthrene. The subsequent esterification to the ethyl ester is a standard transformation in organic chemistry, often accomplished through Fischer esterification, where the carboxylic acid is reacted with ethanol (B145695) in the presence of an acid catalyst. libretexts.orgchemguide.co.uk

These historical synthetic routes are not merely academic curiosities; they represent the fundamental tools that have enabled the preparation and subsequent study of a vast array of phenanthrene derivatives, contributing to advancements in materials science, medicinal chemistry, and environmental science.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number94540-85-9
Molecular FormulaC₁₇H₁₄O₂
Molecular Weight250.29 g/mol
AppearanceNot specified, likely a solid
ApplicationAn important raw material and intermediate
Purity≥99%
StorageKeep in a dry and cool place

This data is based on information from chemical suppliers and may not be from peer-reviewed research. masterorganicchemistry.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O2 B1591564 Ethyl phenanthrene-2-carboxylate CAS No. 94540-85-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl phenanthrene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c1-2-19-17(18)14-9-10-16-13(11-14)8-7-12-5-3-4-6-15(12)16/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDSVQDCEDNGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578574
Record name Ethyl phenanthrene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94540-85-9
Record name Ethyl phenanthrene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic Characterization and Advanced Analytical Techniques in Research of Ethyl Phenanthrene 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework. For Ethyl phenanthrene-2-carboxylate, ¹H and ¹³C NMR spectroscopy would provide precise information about the chemical environment of each proton and carbon atom.

In a hypothetical ¹H NMR spectrum, the protons of the ethyl group would be expected to appear as a characteristic quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group in the upfield region, typically around 4.5 ppm and 1.5 ppm, respectively. The aromatic protons on the phenanthrene (B1679779) ring system would exhibit complex splitting patterns in the downfield region (approximately 7.5-9.0 ppm) due to spin-spin coupling between adjacent protons. The exact chemical shifts and coupling constants would be crucial for assigning each proton to its specific position on the phenanthrene skeleton.

Interactive Data Table: Predicted NMR Data for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.5 - 9.0120 - 140
Ester -CH2-~4.5 (quartet)~61
Ester -CH3~1.5 (triplet)~14
Carbonyl C=O-165 - 175
Quaternary Aromatic C-125 - 135

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For this compound (C₁₇H₁₄O₂), the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass.

Fragmentation of the molecular ion would likely involve the loss of the ethoxy group (-OCH₂CH₃) to give a prominent peak corresponding to the phenanthroyl cation. Further fragmentation could involve the loss of carbon monoxide (CO) from this cation. Analysis of these fragmentation patterns is essential for confirming the identity of the compound and for distinguishing it from its isomers.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

Fragment Ion Structure Expected m/z
Molecular Ion[C₁₇H₁₄O₂]⁺250
Loss of Ethoxy[C₁₅H₉O]⁺205
Loss of Ethyl[C₁₅H₉O₂]⁺221
Loss of CO from [M-OEt]⁺[C₁₄H₉]⁺177

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by several absorption bands in the ultraviolet region, arising from π-π* transitions within the extended aromatic system of the phenanthrene core. The position and intensity (molar absorptivity) of these bands provide a fingerprint of the compound's electronic structure. The presence of the carboxylate group may cause slight shifts in the absorption maxima compared to unsubstituted phenanthrene.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of a compound and for separating it from related substances. A reversed-phase HPLC method, likely employing a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for the analysis of this compound. The retention time of the compound under specific chromatographic conditions serves as an identifying characteristic. Furthermore, the peak area in the chromatogram is proportional to the concentration, allowing for quantitative analysis and the determination of purity by detecting and quantifying any impurities present.

Computational and Theoretical Investigations of Ethyl Phenanthrene 2 Carboxylate and Analogues

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like ethyl phenanthrene-2-carboxylate. DFT calculations are used to determine optimized molecular geometry and to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally implies higher reactivity. nih.gov

For phenanthrene (B1679779) and its derivatives, DFT studies show that the HOMO is typically distributed across the phenanthrene moiety, while the distribution of the LUMO can be influenced by substituent groups. researchgate.net The introduction of groups like the ethyl carboxylate at the 2-position, or other functional groups such as nitro groups, can significantly alter the electronic properties. yu.edu.jo For instance, the addition of electron-withdrawing nitro groups has been shown to decrease the total energy, the HOMO-LUMO energy gap, and the individual HOMO and LUMO energy levels compared to the parent phenanthrene molecule. yu.edu.jo

Another key application of DFT is the calculation of the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. nih.govresearchgate.net These maps are powerful tools for predicting sites susceptible to electrophilic and nucleophilic attack. nih.govnih.gov For phenanthrene derivatives, negative potential regions are associated with the π-electron clouds of the aromatic rings and any electronegative atoms (like the oxygen atoms in the carboxylate group), indicating likely sites for interaction with electrophiles. nih.gov

Table 1: Calculated Electronic Properties of Representative Phenanthrene Derivatives using DFT Note: Data for specific analogues are used to illustrate the principles applicable to this compound.

Compound/DerivativeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Method/Basis Set
Phenanthrene-6.2967-1.80964.4871B3LYP/6-31G
DinitrophenanthreneLower than parentLower than parentDecreased vs. parentB3LYP/6-31(d,p) yu.edu.jo
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate-0.26751-0.180940.08657B3LYP/6-31+G(d,p) nih.gov
Various D-π-A Phenanthrene Derivatives--Within semiconductor rangeB3LYP/6-31++G(d,p) researchgate.net

Mechanistic Studies of Chemical Reactions via Computational Modeling

Computational modeling is a vital tool for elucidating the complex reaction mechanisms involving phenanthrene and its derivatives. Theoretical calculations can map potential energy surfaces, identify transition states and intermediates, and determine activation energies, thereby providing a step-by-step understanding of how chemical transformations occur.

One of the most studied reactions is the synthesis of the phenanthrene core itself. Computational studies have explored various pathways, including the reaction of naphthyl radicals with vinylacetylene via the Hydrogen-Abstraction-Vinylacetylene-Addition (HAVA) mechanism. researchgate.net This mechanism is significant as it can operate at the low temperatures found in interstellar environments. researchgate.net Other investigations have detailed the formation of phenanthrene and its isomer anthracene (B1667546) from the gas-phase radical-radical reaction of methyl radicals with fluorenyl radicals, revealing distinct five-membered ring expansion mechanisms. researchgate.net For substituted phenanthrenes, such as those produced from prenylated carbene complexes and 2-alkynylbenzoyl derivatives, computational modeling can help rationalize the formation of the observed products through proposed intermediates and rearrangement steps, like the migration of alkyl groups.

Degradation pathways are also a key area of investigation. The bioremediation of PAHs like phenanthrene is of significant environmental interest. Computational analysis has been used to predict the metabolic pathway of phenanthrene in organisms like the bacterium Sphingobium yanoikuyae SJTF8. nih.gov By identifying potential genes involved in degradation and predicting the intermediate metabolites, such as cis-3,4-dihydrophenanthrene-3,4-diol, computational studies complement experimental findings and help construct a complete picture of the degradation process. nih.gov While specific mechanistic studies for this compound are not widely published, these computational approaches provide the framework for understanding its synthesis and degradation based on the known reactivity of the phenanthrene nucleus.

Prediction of Reactivity and Stability Parameters for Phenanthrene Derivatives

Computational chemistry allows for the prediction of various parameters that quantify the reactivity and stability of molecules like this compound. These descriptors help in understanding and anticipating the chemical behavior of phenanthrene derivatives in different environments.

Global reactivity descriptors derived from DFT calculations, such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω), can be used to quantify reactivity. irjweb.com Chemical hardness is a measure of resistance to charge transfer, with harder molecules being less reactive. The addition of substituent groups alters these parameters; for example, adding electron-withdrawing nitro groups to phenanthrene increases its electronegativity and lowers its chemical potential. yu.edu.jo

Furthermore, computational methods can predict the most likely sites of reaction on a molecule. The condensed Fukui function is a tool used to identify reactive sites for electrophilic, nucleophilic, and radical attacks. researchgate.net For PAHs, these calculations can correctly predict the positions of reactions like nitration. researchgate.net This allows for a theoretical prediction of how this compound would react under various conditions. Quantitative Structure-Activity Relationship (QSAR) studies also employ computational descriptors to build statistical models that predict biological activity or other properties, linking molecular structure to function. researchgate.net

Computational Screening for Optoelectronic Properties and Material Applications

The phenanthrene scaffold is a promising building block for organic electronic materials due to its rigid, planar, and electron-rich structure. Computational screening has become an essential strategy for designing and identifying phenanthrene derivatives with tailored optoelectronic properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). academie-sciences.fr

High-throughput computational screening, often employing DFT and time-dependent DFT (TD-DFT), allows researchers to evaluate large libraries of virtual compounds, predicting key properties before undertaking costly and time-consuming synthesis. arxiv.org For OPV applications, important parameters include the HOMO-LUMO gap (which influences the open-circuit voltage), light absorption characteristics, and charge transfer capabilities. researchgate.net Studies on phenanthrene derivatives designed with a donor-π-acceptor (D-π-A) motif have shown that their HOMO-LUMO energy gaps can be tuned to fall within the range suitable for organic semiconductors. researchgate.net

For OLEDs, phenanthrene derivatives have been investigated as potential emitters. academie-sciences.fr Computational studies help predict their photoluminescence properties, thermal stability, and electrochemical behavior. By strategically adding functional groups, such as cyano groups, to the phenanthrene core, researchers can modulate the electronic affinity of the molecules. academie-sciences.fr A relatively high electronic affinity can make these compounds good candidates for use as electron-injection or hole-blocking layers in OLED devices. academie-sciences.fr Computational methods can predict the absorption and emission wavelengths, helping to design materials that emit light in specific regions of the spectrum, such as blue or green. academie-sciences.fr

Table 2: Predicted Optoelectronic Properties of Selected Phenanthrene Analogues Note: This table presents illustrative data for phenanthrene-based compounds to demonstrate the role of computational screening.

Compound/SystemPredicted PropertyValue/FindingPotential ApplicationReference
D-π-A Phenanthrene DerivativesInter-frontier energy gapIn the range of semiconductorsOrganic Solar Cells researchgate.net
Cyanophenanthrene DerivativesElectronic AffinityRelatively highElectron-injection/hole-blocking layers in OLEDs academie-sciences.fr
Phenanthroline DerivativesTriplet-Singlet Energy GapSome have very narrow gapsThermally Activated Delayed Fluorescence (TADF) researchgate.net
General Conjugated PolymersOptical/Electronic PropertiesCan be rapidly screenedOptoelectronics chemrxiv.org

Molecular Docking and Dynamics Simulations for Biological Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used to predict and analyze the interaction of small molecules like this compound with biological macromolecules, such as proteins and DNA. academie-sciences.fr These methods are crucial in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of a compound's activity. epa.gov

Molecular docking predicts the preferred binding orientation (pose) of a ligand within a receptor's binding site and estimates the binding affinity, often expressed as a binding energy score (in kcal/mol). academie-sciences.fr Studies on phenanthrene derivatives have explored their potential as inhibitors for various enzymes. For instance, docking studies of phenanthrene derivatives against phosphodiesterase type 5 (PDE5), a target for erectile dysfunction treatment, have shown that the core phenanthrene structure can form significant π-π stacking interactions with key amino acid residues like Phenylalanine 820. rawdatalibrary.netnih.gov Similarly, phenanthrenes isolated from Bletilla striata have been evaluated as inhibitors of butyrylcholinesterase (BChE), a target in Alzheimer's disease research. nih.govnih.gov Docking revealed interactions with both the catalytic active site and the peripheral anionic site of BChE. nih.gov

Following docking, MD simulations provide a dynamic view of the ligand-receptor complex, assessing its stability and the persistence of key interactions over time. nih.govnih.gov For phenanthrene derivatives targeting PDE5, MD simulations have helped to understand selectivity by comparing interactions with the closely related PDE6 enzyme, where the loss of certain π-π and hydrogen bond interactions can explain reduced inhibition and potential for fewer side effects. rawdatalibrary.netnih.gov The stability of the complex during the simulation, often analyzed via Root Mean Square Deviation (RMSD), indicates a stable binding mode. nih.gov These computational approaches confirmed that phenanthrene derivatives with ester functionalities exhibit strong binding affinities to various cancer targets, such as B-Raf proto-oncogene serine/threonine-protein kinase, suggesting their potential as cytotoxic agents. academie-sciences.frepa.gov

Table 3: Molecular Docking Results for Phenanthrene Derivatives Against Various Protein Targets Note: Data for analogues illustrates the application of docking to this class of compounds.

Phenanthrene DerivativeProtein Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesReference
Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylateB-Raf kinase (3C4C)-9.8Not specified academie-sciences.fr
Methyl 8-methyldibenzo[a,c]phenazine-3-carboxylateB-Raf kinase (3C4C)-11.1Not specified academie-sciences.fr
Natural Phenanthrene AnaloguesButyrylcholinesterase (BChE)Promising affinity (IC50 < 10 μM)Trp82, His438 nih.gov
Natural Phenanthrene AnaloguesPhosphodiesterase 5 (PDE5)Good bindingPhe820 (π-π stacking), Asp764 (H-bond) rawdatalibrary.netnih.gov
DNA Intercalator Analogued(ATAT)2 DNA sequenceFavorable bindingNot specified nih.gov

Biological Activities and Pharmacological Potential of Ethyl Phenanthrene 2 Carboxylate and Phenanthrene Derivatives

Anti-cancer and Cytotoxic Activity Studies

Phenanthrene (B1679779) and its derivatives have emerged as a promising class of compounds in the realm of oncology, demonstrating significant cytotoxic effects against various cancer cell lines. nih.govresearchgate.net Their planar structure allows them to intercalate with DNA, a key mechanism in their anti-cancer action. nih.gov

Numerous studies have documented the in vitro and in vivo efficacy of phenanthrene derivatives against a range of human cancer cells. For instance, derivatives isolated from Bletilla striata have shown notable cytotoxicity against A549 lung cancer cells, with some compounds exhibiting IC50 values below 10 μM. mdpi.com One particular phenanthrene derivative, T26, was found to potently inhibit the in vitro growth of human pancreatic cancer cell lines. nih.gov Furthermore, T26 demonstrated the ability to inhibit the growth of a human pancreatic cancer cell line in nude mice, suggesting its potential for in vivo efficacy. nih.gov

Another study highlighted the cytotoxic potential of phenanthrene derivatives from Combretum laxum against several human cancer cell lines, including MCF-7 (breast), 786-0 (kidney), UACC-62 (melanoma), NCI/ADR-RES (ovarian), and Hep2 (larynx). nih.gov Notably, 6-methoxycoelonin, a dihydrophenanthrene derivative, was particularly effective against melanoma cells with an IC50 of 2.59 ± 0.11 µM and showed high selectivity for cancer cells over non-tumor cells. nih.gov

The following table summarizes the cytotoxic activities of various phenanthrene derivatives against different cancer cell lines.

Compound/DerivativeSourceCancer Cell Line(s)IC50 Value(s)Reference(s)
Various Phenanthrene DerivativesBletilla striataA549 (Lung)< 10 μM for several compounds mdpi.comnih.gov
T26 (Phenanthrene derivative)SyntheticHuman Pancreatic Cancer CellsNot specified nih.govnih.gov
6-MethoxycoeloninCombretum laxumUACC-62 (Melanoma)2.59 ± 0.11 µM nih.gov
Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylateSyntheticHep-2 and Caco-22.81 and 0.97 μg/mL academie-sciences.frresearchgate.net
Phenanthrene Imidazole DerivativesSyntheticmPGES-1 inhibitionNot specified ijcrims.com
Phenanthridine (B189435) Derivative 8aSyntheticMCF-7 (Breast)0.28 μM frontiersin.org

The anti-cancer activity of phenanthrene derivatives is attributed to several mechanisms of action. A primary mechanism is the intercalation of their planar structure into DNA, which disrupts DNA replication and transcription, ultimately leading to cell death. nih.gov

Beyond DNA intercalation, phenanthrene derivatives have been shown to modulate various cellular signaling pathways involved in cancer progression. For example, certain phenanthrene derivatives from Bletilla striata were found to induce apoptosis in A549 lung cancer cells by regulating the Akt, MEK/ERK, and Bcl-2/Bax signaling pathways. mdpi.comnih.gov Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells.

Furthermore, the phenanthrene derivative T26 has been identified as a potent inhibitor of Pim-3 and Pim-1 kinases, which are proto-oncogenes involved in cell survival and proliferation. nih.govnih.gov By inhibiting these kinases, T26 induces apoptosis and G2/M cell cycle arrest in pancreatic cancer cells. nih.gov Similarly, another study showed that a phenanthridine derivative arrested the cell cycle in the S phase and induced apoptosis by downregulating Bcl-2 and upregulating Bax in MCF-7 breast cancer cells. frontiersin.org This compound also inhibited the activity of DNA topoisomerase I/II, enzymes critical for DNA replication. frontiersin.org

The anti-proliferative effects of phenanthrene derivatives are significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies have provided insights into the features that enhance their cytotoxic potential. nih.gov

For instance, studies on phenanthrene derivatives from Bletilla striata revealed that the cytotoxic effects of biphenanthrenes are generally stronger than those of simple phenanthrenes. mdpi.com The degree of polymerization and the presence of substituents such as methoxy (B1213986) (OMe), hydroxyl (OH), and p-hydroxybenzyl groups also play a crucial role in their cytotoxicity. mdpi.com

In another study, the position and nature of electron-donating and electron-withdrawing functional groups on the phenanthrene skeleton were found to contribute to their anti-cancer action. academie-sciences.frresearchgate.net For example, the presence of an ester functionality at position 3 of certain phenanthrenequinones was suggested to be responsible for their promising activity. researchgate.net Research on phenanthrene-based tylophorine (B1682047) derivatives (PBTs) has indicated that the presence of oxygenic functional substituents on the phenanthrene ring and the nature of the amino acid side chains at the C-9 position influence their cytotoxicities. mdpi.com

Antimicrobial Properties and Efficacy Against Pathogens

Phenanthrene derivatives have demonstrated significant antimicrobial activities against a variety of pathogens, including drug-resistant strains. nih.gov These compounds are considered phytoalexins in plants like those of the Orchidaceae and Juncaceae families, playing a role in their defense against pathogens. nih.gov

Research has shown that blestriacin, a dihydro-biphenanthrene from Bletilla striata, exhibits potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) of 2–4 μg/mL. nih.gov The mechanism of action for some phenanthrenes involves the disruption of the bacterial cell membrane. researchgate.net

A study on phenanthrene derivatives from Asarum heterotropoides revealed excellent antibacterial activity against several phytopathogenic bacteria. acs.org The new compound, aristoloxazine C, was particularly effective against Ralstonia solanacearum, Xanthomonas oryzae, Erwinia carotovora, Pseudomonas syringae, and Xanthomonas axonopodis, with MIC values significantly lower than the positive control, streptomycin (B1217042) sulfate. acs.org

The following table summarizes the antimicrobial activity of selected phenanthrene derivatives.

Compound/DerivativeSourcePathogen(s)MIC Value(s)Reference(s)
BlestriacinBletilla striataGram-positive bacteria (including MRSA)2–4 μg/mL nih.gov
Aristoloxazine CAsarum heterotropoidesRalstonia solanacearum, Xanthomonas oryzae, Erwinia carotovora, Pseudomonas syringae, Xanthomonas axonopodis0.05, 2.5, 2.5, 5, and 6.25 μg/mL, respectively acs.org
Phenanthrene DerivativesDioscorea batatasNot specifiedNot specified scispace.com

Anti-inflammatory and Immunomodulatory Effects

Phenanthrene derivatives have been shown to possess significant anti-inflammatory and immunomodulatory properties. nih.govnih.govnih.gov These compounds can modulate the immune response by affecting the production of inflammatory mediators and the activity of immune cells.

Several phenanthrene derivatives isolated from Dendrobium denneanum were found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated mouse macrophages. nih.gov NO is a key signaling molecule in the inflammatory process. The mechanism of action for some of these compounds involves the inhibition of the MAPKs and NF-κB signaling pathways, which are crucial regulators of inflammation. nih.gov

Similarly, new phenanthrene derivatives from Dendrobium crumenatum demonstrated strong immunomodulatory effects on human T cells and monocytes. nih.govacs.org These compounds were able to reduce the production of the pro-inflammatory cytokines IL-2 and TNF. nih.govacs.org Furthermore, a bibenzyl-dihydrophenanthrene derivative from Calanthe cardioglossa significantly reduced TNF-α levels in both THP-1 monocytes and monocytes from multiple sclerosis patients. nih.gov

The anti-inflammatory potential of phenanthrenes from Luzula sylvatica has also been investigated, with some compounds showing promising activities. nih.gov

Antioxidant Capacity and Radical Scavenging Mechanisms

Many phenanthrene derivatives exhibit potent antioxidant activity, which is the ability to neutralize harmful free radicals in the body. nih.gov This activity is often linked to the presence of hydroxyl groups on the phenanthrene skeleton. researchgate.net

The antioxidant properties of phenanthrene derivatives have been evaluated using various assays, including DPPH radical scavenging, ABTS cation radical decolorization, and β-carotene bleaching assays. nih.govfigshare.com For example, phenanthrene and dihydrophenanthrene derivatives from Dioscorea communis demonstrated notable antioxidant activity. nih.govfigshare.com

The mechanism of radical scavenging by phenolic compounds, including phenanthrenes, often involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby stabilizing it. nih.govresearchgate.netresearchgate.net The resulting phenoxyl radical can be stabilized through resonance. researchgate.net Studies on hydroxylated phenanthrenes as resveratrol (B1683913) analogues have shown that the number and position of hydroxyl groups significantly influence their antioxidant potency. researchgate.net For instance, 2,4,6-trihydroxyl phenanthrene showed higher antioxidant potency than resveratrol. researchgate.net

Central Nervous System (CNS) Activity and Receptor Modulation (e.g., NMDA Receptors)

The phenanthrene scaffold is a key structural motif in various compounds that exhibit significant activity within the central nervous system. A primary area of investigation has been the modulation of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic transmission and plasticity. nih.gov Phenanthrene derivatives have been identified as potent allosteric modulators and antagonists of these receptors. nih.govnih.gov

Research into phenanthrene-based NMDA receptor antagonists has led to the development of highly potent and selective compounds. One notable example is a derivative of phenanthrene-2-carboxylic acid, (2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid (PPDA). This compound, closely related to the core structure of ethyl phenanthrene-2-carboxylate, has demonstrated a significant increase in affinity for native NMDA receptors compared to its biphenyl (B1667301) precursor. nih.gov Specifically, PPDA shows a 30- to 78-fold higher affinity at native NMDA receptors. nih.gov

Studies on recombinant NMDA receptors expressed in Xenopus oocytes have further elucidated the specific activity of PPDA. The compound exhibits a remarkable selectivity, with its antagonist affinity being significantly higher for receptors containing NR2C and NR2D subunits. The affinity of PPDA was found to be 94-fold greater at NR2C-containing receptors and 16-fold greater at NR2B-containing receptors when compared to its precursor. nih.gov This makes PPDA one of the most potent and selective NR2C/NR2D-preferring antagonists identified, highlighting its potential as a tool for studying the function of these specific receptor subtypes. nih.gov

Other synthetic phenanthrene derivatives have also been explored for their modulatory effects on NMDA receptors. A series of 3,9-disubstituted phenanthrenes were synthesized and evaluated as analogues of known allosteric modulators. nih.gov Preliminary findings from this research suggest that an alkyl substituent at the 9-position tends to promote NMDA receptor potentiating activity, whereas introducing a polar group into that same side chain favors NMDA receptor antagonism. nih.gov

Furthermore, the well-known synthetic phenanthrene derivative, Dextromethorphan, functions as an NMDA receptor antagonist and is clinically used for its antitussive properties. scispace.comdrugbank.com

Table 1: Antagonist Affinity (Ki, µM) of Phenanthrene Derivative PPDA at Recombinant NMDA Receptors

CompoundNR1/NR2ANR1/NR2BNR1/NR2CNR1/NR2D
PPDA 0.0540.120.0150.027
PBPD (precursor) 2.61.91.41.2

Data sourced from a study on recombinant receptors expressed in Xenopus oocytes. nih.gov

Other Pharmacological Activities (e.g., Analgesic, Antitussive, Antimalarial)

Beyond their effects on the central nervous system, phenanthrene derivatives possess a wide range of other pharmacological activities, including analgesic, antitussive, and antimalarial effects. scispace.comresearchgate.net

Analgesic Activity The phenanthrene nucleus is the cornerstone of opioid alkaloids, with Morphine being the archetypal compound. wikipedia.org Morphine exerts its potent analgesic effects by acting as an agonist at the μ-opioid receptor within the central nervous system. wikipedia.org Codeine, another naturally occurring phenanthrene alkaloid, is also used for pain relief. drugbank.com Early research also investigated simpler synthetic derivatives. An experiment on cats demonstrated that various aminophenanthrenes possess analgesic properties, with 3-aminophenanthrene showing the greatest potency. researchgate.net

Antitussive Activity Several phenanthrene derivatives are recognized for their ability to suppress coughing. scispace.comresearchgate.net Codeine is a well-established antitussive agent. drugbank.com Dextromethorphan, a synthetic phenanthrene derivative, is widely used as a cough suppressant and acts as an NMDA receptor antagonist. scispace.comdrugbank.com

Antimalarial Activity The phenanthrene ring system has been a fruitful scaffold for the development of antimalarial drugs. scispace.comresearchgate.net Extensive research, particularly by the Walter Reed Army Institute of Research, identified 9-phenanthrenemethanols as a potent class of antimalarials. nih.gov Two compounds from this class, WR-122,455 and WR-171,669, have shown significant activity against infections with Plasmodium falciparum. nih.gov

Notably, WR-122,455 was found to be approximately four times more active than chloroquine (B1663885) against chloroquine-sensitive strains of the parasite. nih.gov Crucially, both WR-122,455 and WR-171,669 were fully effective against strains of P. falciparum that were resistant to standard drugs like chloroquine, pyrimethamine, and quinine. nih.gov Further studies in rhesus monkeys infected with P. cynomolgi showed that the activity of WR-122,455 is directed against the blood schizonts, not the tissue schizonts. nih.gov

Table 2: Research Findings on the Antimalarial Activity of Phenanthrene Derivatives

CompoundResearch FindingParasite Strain(s)
WR-122,455 ~4 times more active than chloroquine.Chloroquine-sensitive P. falciparum
WR-171,669 Activity equal to chloroquine.Chloroquine-sensitive P. falciparum
WR-122,455 & WR-171,669 Fully active.Chloroquine-resistant, Pyrimethamine-resistant, Quinine-resistant P. falciparum
WR-122,455 Activity limited to blood schizonts.P. cynomolgi

Data sourced from studies in owl monkeys and rhesus monkeys. nih.gov

Applications and Future Research Directions

Utility as Synthetic Intermediates in Organic Chemistry

Ethyl phenanthrene-2-carboxylate is recognized as an important raw material and intermediate in organic synthesis. lookchem.com The phenanthrene (B1679779) scaffold is a core component of numerous complex molecules, including natural products and synthetic compounds with valuable properties. The ester functionality of this compound provides a reactive site for a variety of chemical transformations, allowing for the construction of more elaborate molecular architectures.

The synthesis of phenanthrene derivatives often involves multi-step processes, and compounds like this compound can serve as key building blocks. nih.gov For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups such as amides, acid chlorides, or other esters. These transformations open up pathways to a diverse range of phenanthrene-based compounds with tailored properties. While specific, documented synthetic routes starting directly from this compound are not extensively detailed in publicly available research, its classification as a key intermediate underscores its value to synthetic chemists in the creation of novel molecules.

Advancements in Medicinal Chemistry and Drug Discovery Platforms

The phenanthrene nucleus is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. academie-sciences.frresearchgate.net Derivatives of phenanthrene have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. academie-sciences.frdaneshyari.com

Table 1: Investigated Pharmacological Activities of Phenanthrene Derivatives

Pharmacological ActivityExamples of Investigated Phenanthrene Derivatives
AnticancerPhenanthrene-based tylophorine-1 (PBT-1) and its derivatives, N-(2,3-Methylenedioxy-6-methoxyphenanthr-9-ylmethyl)-4′-cyanopiperidine. academie-sciences.frnih.gov
Anti-inflammatoryVarious phenanthrene derivatives isolated from natural sources. daneshyari.comgoogle.com
AntiviralPhenanthrenes from Bletilla striata against influenza A virus. nih.govnih.gov
Neurological DiseasesPatented phenanthrene derivatives for diseases involving toxic RNAs. google.com

While extensive research has been conducted on the medicinal properties of the broader class of phenanthrene compounds, specific pharmacological studies focusing exclusively on this compound are not widely published. However, as a derivative of this pharmacologically significant scaffold, it holds potential as a precursor for the synthesis of novel therapeutic agents. google.comnih.gov The development of new anticancer agents and treatments for neurodegenerative diseases are particularly active areas of research for phenanthrene-based molecules. nih.govnih.gov

Contributions to Material Science and Advanced Functional Materials

The rigid, planar, and electron-rich nature of the phenanthrene core makes it an attractive component for the design of advanced functional materials. daneshyari.com Phenanthrene derivatives have been investigated for their potential in optoelectronic applications, particularly in the development of organic light-emitting diodes (OLEDs). academie-sciences.frspast.org The photoluminescent and electroluminescent properties of these materials are of significant interest. academie-sciences.frdaneshyari.com

Research has shown that the electronic properties of phenanthrene-based materials can be fine-tuned by the introduction of various functional groups. spast.org While studies on this compound itself are limited in this context, the broader class of phenanthrene derivatives has shown promise. For example, the substitution pattern on the phenanthrene ring can influence the material's charge transport properties and emission color in OLED devices. researchgate.net

A recent development in the application of phenanthrene involves its use in creating nanoporous hypercrosslinked polymers. acs.org These materials exhibit high surface areas and are effective adsorbents for capturing carbon dioxide and removing organic dyes from wastewater, highlighting the versatility of the phenanthrene scaffold in environmental applications. acs.org

Table 2: Properties of Representative Phenanthrene-Based Materials

Material TypeApplicationKey Properties
CyanophenanthrenesOrganic Light-Emitting Diodes (OLEDs)Good electron-injection and hole-blocking capabilities. academie-sciences.fr
Anthracene-functionalized PhenanthrenesOrganic Light-Emitting Diodes (OLEDs)Serve as emissive materials. researchgate.net
Nanoporous Hypercrosslinked PolymersCO2 Capture, Wastewater TreatmentHigh surface area, effective adsorbent for CO2 and organic dyes. acs.org

Agricultural Applications, Including Plant Virucides

The biological activity of phenanthrene derivatives extends to the agricultural sector, with research indicating their potential as plant virucides. frontiersin.org Certain naturally occurring and synthetic phenanthrene-based compounds have shown efficacy against plant viruses, such as the tobacco mosaic virus (TMV). frontiersin.org For instance, tylophorine (B1682047) derivatives, which contain a phenanthrene core, have been evaluated for their antiviral activities. frontiersin.org

Furthermore, phenanthrenes isolated from the medicinal plant Bletilla striata have demonstrated antiviral activity against the influenza A virus, suggesting a broad potential for this class of compounds in combating viral infections in both plants and animals. nih.govnih.gov While direct studies on the application of this compound as a plant virucide are not available, its structural similarity to known antiviral phenanthrenes suggests it could be a valuable starting point for the development of new agrochemicals. Phenolic compounds, a broad class that includes derivatives of phenanthrene, are known to possess antiviral properties and are widely distributed in plants. ekb.eg

Emerging Research Areas and Unexplored Potentials

The diverse reactivity and inherent biological activity of the phenanthrene scaffold ensure that research into its derivatives, including this compound, will continue to expand into new areas. One emerging field is the development of novel antimicrobial agents. academie-sciences.fr

The synthesis of phenanthrene-based compounds with unique substitution patterns is a key area of future research. nih.gov The strategic placement of functional groups on the phenanthrene ring can lead to compounds with enhanced biological activity or novel material properties. The exploration of this compound as a versatile starting material for creating libraries of new phenanthrene derivatives could lead to the discovery of compounds with significant therapeutic or industrial value.

Furthermore, the use of phenanthrene-derived materials in environmental remediation, such as the nanoporous polymers for carbon capture, represents a growing and important field of research. acs.org The potential to transform a class of compounds often associated with environmental pollutants into materials that can help mitigate environmental problems is a promising avenue for future investigation. As a readily available phenanthrene derivative, this compound is well-positioned to contribute to these and other unexplored areas of chemical and materials science.

Q & A

Q. What are the established synthetic routes for ethyl phenanthrene-2-carboxylate, and how can reaction conditions be optimized?

this compound is synthesized via esterification of phenanthrene-2-carboxylic acid with ethanol under acidic or basic catalysis. A multi-step approach involves cyclization and functionalization of precursor molecules. For example, β-keto ester intermediates (e.g., ethyl 1-aryl-3-oxo-hexahydrophenanthrene-2-carboxylate) are synthesized by reacting substituted phenanthrene derivatives with ethyl acetoacetate in ethanolic NaOH, followed by reflux and recrystallization . Optimization includes adjusting solvent polarity, catalyst concentration (e.g., sodium hydroxide), and reaction time to improve yield and purity.

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : For structural elucidation of aromatic protons and ester groups.
  • Mass Spectrometry (MS) : To confirm molecular weight (e.g., via ESI-MS or GC-MS).
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) stretches.
  • X-ray Crystallography : Resolves 3D molecular conformation and packing; SHELXL/SHELXS software is widely used for refinement .

Q. What physicochemical properties are essential for experimental design involving this compound?

Critical properties include:

  • Solubility : Limited in water but soluble in organic solvents (e.g., ethanol, DMSO).
  • Thermal Stability : Decomposition temperature (TGA analysis) to guide storage and reaction conditions.
  • LogP : Predicted ~4.2 (via computational tools), indicating high lipophilicity.
  • Melting Point : Data from analogous methyl esters (e.g., mthis compound: mp ~150–155°C) suggest similar trends .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : In airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the reactivity and stability of this compound?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties, such as HOMO-LUMO gaps and electrostatic potential surfaces, to predict sites for electrophilic/nucleophilic attack. Exact exchange terms improve accuracy for thermochemical properties (e.g., bond dissociation energies) . Software like Gaussian or ORCA can simulate reaction pathways, such as ester hydrolysis or aromatic substitution.

Q. What challenges arise in crystallographic refinement of this compound derivatives?

Phenanthrene’s planar structure can cause disorder in crystal lattices. Anisotropic refinement (via SHELXL) and high-resolution data (Cu Kα, λ = 1.54184 Å) mitigate this. Hydrogen bonding and π-π stacking interactions require careful modeling to resolve molecular packing .

Q. What mechanistic insights explain side reactions during the synthesis of this compound?

Competing pathways include:

  • Ester Hydrolysis : Under prolonged basic conditions, leading to phenanthrene-2-carboxylic acid.
  • Oxidation : At benzylic positions, forming quinones. Monitoring via TLC or HPLC and optimizing reaction pH/temperature minimizes by-products .

Q. How does this compound’s environmental persistence compare to other PAH derivatives?

While direct data are limited, mthis compound shows moderate bioaccumulation potential (logKow ~4.5) and photolytic degradation under UV. Ethyl esters may exhibit similar behavior, requiring HPLC-MS/MS for trace analysis in environmental samples .

Q. How can discrepancies between experimental and computational data for this compound be resolved?

  • Benchmarking : Validate DFT methods against experimental IR/NMR spectra.
  • Solvent Effects : Include implicit solvation models (e.g., PCM) in calculations.
  • Statistical Analysis : Use RMSD values to assess structural deviations .

Q. What strategies identify biological targets of this compound in pharmacological studies?

  • Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding affinities.
  • In Vitro Assays : Test inhibition of enzymes (e.g., cytochrome P450) or receptor binding.
  • Metabolite Profiling : LC-HRMS to track biotransformation products in cell cultures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.